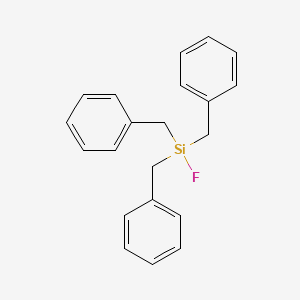
Tribenzyl(fluoro)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tribenzyl(fluoro)silane is an organosilicon compound with the molecular formula C21H21FSi It is characterized by the presence of three benzyl groups and one fluorine atom attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions
Tribenzyl(fluoro)silane can be synthesized through the fluorination of tribenzylchlorosilane using a fluorinating agent such as antimony trifluoride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-fluorine bond. The general reaction scheme is as follows:
[ \text{PhCH}_2\text{SiCl}_3 + \text{SbF}_3 \rightarrow \text{PhCH}_2\text{SiF}_3 + \text{SbCl}_3 ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the desired product.
化学反応の分析
Types of Reactions
Tribenzyl(fluoro)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of silanol or siloxane derivatives.
Reduction Reactions: The silicon-fluorine bond can be reduced using hydride donors, such as lithium aluminum hydride, to form silane derivatives.
Oxidation Reactions: The benzyl groups can undergo oxidation to form benzaldehyde or benzoic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at room temperature.
Reduction Reactions: Conducted in anhydrous ether or THF under an inert atmosphere to prevent moisture interference.
Oxidation Reactions: Performed using oxidizing agents such as potassium permanganate or chromium trioxide in aqueous or organic solvents.
Major Products Formed
Substitution Reactions: Silanol or siloxane derivatives.
Reduction Reactions: Silane derivatives.
Oxidation Reactions: Benzaldehyde or benzoic acid derivatives.
科学的研究の応用
Tribenzyl(fluoro)silane has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of various organosilicon compounds.
Materials Science: Employed in the development of silicon-based materials with unique properties, such as superhydrophobic coatings.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
作用機序
The mechanism of action of tribenzyl(fluoro)silane involves the activation of the silicon-fluorine bond by nucleophiles or electrophiles. The fluorine atom, being highly electronegative, can stabilize the transition state during chemical reactions, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
Tribenzylchlorosilane: Similar structure but with a chlorine atom instead of fluorine.
Trimethyl(fluoro)silane: Contains three methyl groups instead of benzyl groups.
Triphenyl(fluoro)silane: Contains three phenyl groups instead of benzyl groups.
Uniqueness
Tribenzyl(fluoro)silane is unique due to the presence of benzyl groups, which provide steric hindrance and influence the reactivity of the silicon-fluorine bond. This makes it a valuable compound for specific applications where controlled reactivity is required.
特性
CAS番号 |
429-76-5 |
|---|---|
分子式 |
C21H21FSi |
分子量 |
320.5 g/mol |
IUPAC名 |
tribenzyl(fluoro)silane |
InChI |
InChI=1S/C21H21FSi/c22-23(16-19-10-4-1-5-11-19,17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2 |
InChIキー |
CBPRJNQRBNWWLE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(CC3=CC=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


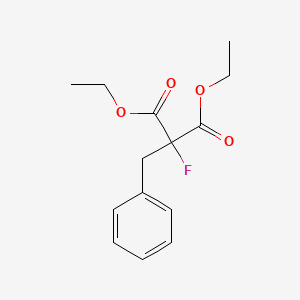

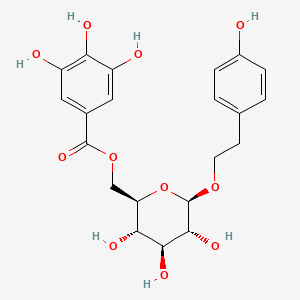
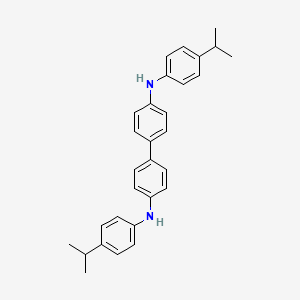
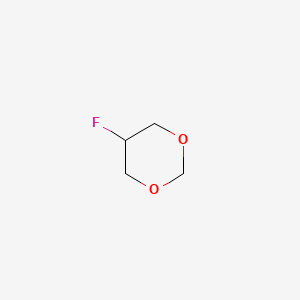
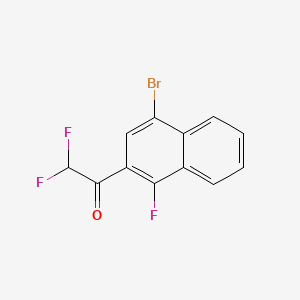

![Methyl 4-[2-(4-hydroxyphenyl)bicyclo[2.2.1]heptan-2-yl]benzoate](/img/structure/B14757681.png)
![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide](/img/structure/B14757688.png)
![2-[4-(Bromomethyl)-3-fluorophenyl]-5-(difluoromethyl)-1,3,4-oxadiazole](/img/structure/B14757690.png)
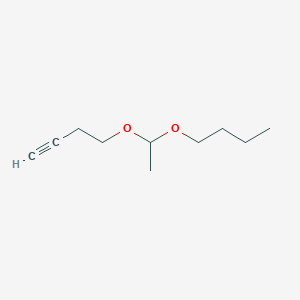

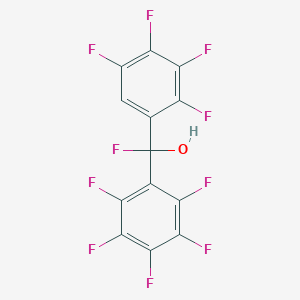
![[2-(4-Chlorophenyl)-4-methyl-6-phenylpiperazin-1-yl]methanol](/img/structure/B14757716.png)
